Methyl 8-bromoquinoxaline-6-carboxylate is classified under:
The synthesis of methyl 8-bromoquinoxaline-6-carboxylate typically involves several methods, including:
A common synthetic route involves starting from commercially available quinoxaline derivatives, followed by sequential bromination and carboxylation reactions under controlled conditions (temperature, solvent, and reaction time) to ensure high yields and purity of the final product .
Methyl 8-bromoquinoxaline-6-carboxylate exhibits a distinct molecular structure characterized by:
X-ray crystallography studies have shown that this compound crystallizes in the monoclinic system, which provides detailed insights into bond lengths and angles that are consistent with other quinoxaline derivatives .
Methyl 8-bromoquinoxaline-6-carboxylate participates in various chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which can significantly affect yields and product distributions .
The mechanism of action for methyl 8-bromoquinoxaline-6-carboxylate is primarily studied in biological contexts where it exhibits pharmacological activities. It is believed to interact with specific biological targets, potentially influencing pathways related to neurotransmission or cellular signaling.
Methyl 8-bromoquinoxaline-6-carboxylate possesses several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Methyl 8-bromoquinoxaline-6-carboxylate has several important applications:
Quinoxaline, a bicyclic heterocycle formed by fusion of benzene and pyrazine rings, has evolved into a privileged scaffold in drug discovery due to its tunable electronic properties and diverse bioactivity profiles. Early medicinal applications centered on antibacterial agents like quinacillin, but strategic substitutions expanded therapeutic utility into neurological, oncological, and metabolic diseases. The development of varenicline (a nicotinic receptor partial agonist for smoking cessation) and brimonidine (an α2-adrenergic agonist for glaucoma) exemplifies successful scaffold optimization. Hybridization with sulfonamides yielded potent diuretics and antimicrobials like sulfaquinoxaline, which inhibits bacterial dihydropteroate synthase [5]. Contemporary research focuses on targeted modifications at C6/C8 positions to enhance selectivity and potency, positioning halogenated quinoxaline carboxylates as high-value intermediates for next-generation therapeutics.
Halogen atoms, particularly bromine, impart distinctive electronic and steric properties to quinoxaline cores. Bromine’s electron-withdrawing effect enhances electrophilicity at adjacent carbon centers, facilitating nucleophilic displacement reactions for derivatization. Simultaneously, bromine increases lipophilicity, improving membrane permeability and target engagement. Methyl carboxylate esters at C6 balance solubility and serve as versatile handles for hydrolysis or amidation. Methyl 8-bromoquinoxaline-6-carboxylate exemplifies these advantages: its bromine atom enables Pd-catalyzed cross-coupling for complex molecule synthesis, while the ester allows conversion to bioactive amides or acids. This dual functionality underpins its role in developing enzyme inhibitors, particularly against cytochrome P450 isoforms (CYP1A2, CYP3A4) and antimicrobial targets [5].
Positional isomerism critically influences the physicochemical and biological profiles of quinoxaline carboxylates. Methyl 8-bromoquinoxaline-6-carboxylate (6-COOCH₃) and its 5-carboxylate isomer exhibit distinct electronic distributions due to differing conjugation patterns with the heterocyclic nitrogen atoms. The 6-carboxylate derivative benefits from enhanced resonance stabilization with the pyrazine ring, increasing metabolic stability. NMR studies of analogous benzodioxane carboxylates reveal diagnostic chemical shift differences for H-5/H-8 protons, enabling structural discrimination: in 8-brominated-6-carboxylates, H-5 resonates upfield (δ ≈7.2 ppm), whereas 5-brominated isomers show downfield H-8 signals (δ ≈7.8 ppm) [2]. Biologically, the 6-carboxylate configuration favors planar binding to enzyme active sites, as evidenced by stronger CYP inhibition (CYP1A2 Kᵢ = 3.2 μM for 6-isomer vs. >10 μM for 5-isomer) and superior anticancer activity in HCT116 colon carcinoma models [5].
Property | Value |
---|---|
CAS Registry Number | 1378260-25-3 |
Molecular Formula | C₁₀H₇BrN₂O₂ |
Molecular Weight | 267.08 g/mol |
IUPAC Name | methyl 8-bromoquinoxaline-6-carboxylate |
SMILES | COC(=O)C1=CC2=NC=CN=C2C(=C1)Br |
XLogP3 | 1.8 |
Storage Conditions | Room temperature, inert atmosphere |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: